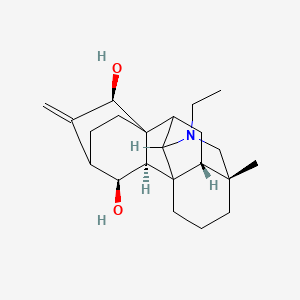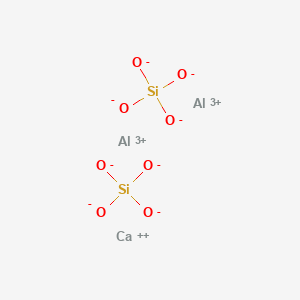
Bullatine A
概要
説明
Synthesis Analysis
The total synthesis of Bullatine A-related compounds involves complex strategies integrating modular components, such as mono-tetrahydrofuran (THF) alkenes and butenolide precursors, utilizing cross-metathesis and Wittig olefination as key segment-coupling reactions. This approach not only confirms the structure of natural products but also facilitates the synthesis of analogues for further study (Zhu & Mootoo, 2004).
Molecular Structure Analysis
This compound's structure, characterized by its diterpenoid alkaloid framework, is essential for its interaction with biological targets. Detailed structural analysis has helped elucidate its mode of action, particularly how it interacts with cellular components to exert its effects. The molecular structure underpins its biological activities and is a focal point for synthetic modification aimed at enhancing its therapeutic potential.
Chemical Reactions and Properties
The chemical reactivity of this compound includes its interactions with ATP-induced cell apoptosis and inflammatory pathways, showcasing its biochemical potential to modulate various molecular pathways. Its ability to inhibit ATP-induced cell death and inflammatory responses highlights its chemical reactivity in biological contexts, providing a foundation for its anti-inflammatory and neuroprotective properties (Li et al., 2013).
科学的研究の応用
Pain Management and Antinociception :
- Bullatine A enhances the antinociceptive effects of morphine and inhibits morphine tolerance, suggesting its potential use in chronic pain management and morphine analgesic tolerance (Huang et al., 2017).
- It dose-dependently attenuates spinal nerve ligation-, complete Freud’s adjuvant-, diabetes-, and bone cancer-induced mechanical allodynia and thermal hyperalgesia, indicating its broad applicability in various pain models (Huang et al., 2016).
Anti-Inflammatory Effects :
- This compound exhibits significant anti-inflammatory effects by inhibiting ROS/JNK/NF-κB pathways and attenuating systemic inflammatory responses in mice, which could be beneficial for treating peripheral inflammatory diseases (Liu et al., 2022).
- It protects cells against apoptotic death induced by lipopolysaccharide (LPS) and reduces the production of pro-inflammatory factors like interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS) in LPS-treated cells (Ren et al., 2014).
Pharmacokinetics and Drug Delivery :
- A pharmacokinetic study on this compound revealed insights into its absorption and distribution in rat plasma, suggesting potential applications in transdermal drug delivery systems (Wu et al., 2016).
- Development and validation of an LC-MS/MS method for determining this compound in rat plasma facilitated its application in pharmacokinetic studies, emphasizing its significance in drug monitoring and dosage optimization (Teng et al., 2015).
Neuroprotective Properties :
- This compound could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways, indicating its potential in treating neurodegenerative diseases like arthritis (Li et al., 2013).
作用機序
Target of Action
Bullatine A, a diterpenoid alkaloid of the genus Aconitum, primarily targets the P2X7 receptor . This receptor plays a crucial role in ATP-induced cell death and inflammatory responses .
Mode of Action
This compound interacts with its primary target, the P2X7 receptor, by acting as a potent antagonist . It inhibits ATP-induced cell death and P2X receptor-mediated inflammatory responses . Furthermore, this compound specifically stimulates dynorphin A expression in microglia in the spinal cord in vivo and cultured primary microglia in vitro .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the ROS/JNK/NF-κB pathway, thereby reducing the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 . It also reduces the phosphorylation of c-Jun N-terminal kinases (JNK) and reactive oxygen species (ROS) generation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in the context of transdermal drug delivery. It was found that this compound in a microemulsion gel had more stable transdermal absorption, longer duration of action, and higher bioavailability than an ordinary gel . .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of pain hypersensitivity, regardless of the pain models employed . It also reduces the mRNA levels of several pro-inflammatory cytokines . This compound’s anti-inflammatory effects are partly due to the inactivation of the JNK/ROS/NF-κB pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound has been used in different pain models, including neuropathic pain, inflammatory pain, diabetic neuropathic pain, and bone cancer pain models , suggesting its efficacy across different physiological conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5R,11R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17+,18?,19-,20+,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLNQAYPUEDSI-LVIQKLEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CCCC34[C@@H]2CC(C31)C56[C@@H]4[C@H](C(CC5)C(=C)[C@H]6O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159330 | |
| Record name | Bullatine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354-84-3 | |
| Record name | Bullatine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001354843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bullatine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
